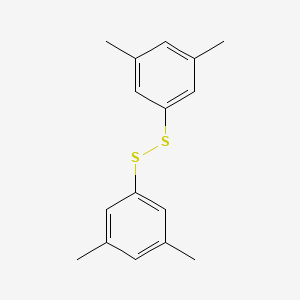

Disulfide, bis(3,5-dimethylphenyl)

Description

Contextual Significance of Diaryl Disulfides in Organic and Materials Chemistry

Diaryl disulfides represent a pivotal class of compounds in both organic and materials chemistry due to the versatile nature of the disulfide bond. This bond, while relatively stable, can undergo cleavage and formation under specific conditions, making it a valuable functional group in synthesis and materials design. ontosight.aiwikipedia.org

In the realm of organic chemistry , diaryl disulfides serve as crucial intermediates for the synthesis of a wide array of sulfur-containing molecules. acs.orgorganic-chemistry.org They are frequently employed in the formation of unsymmetrical disulfides, which are of interest in medicinal chemistry and the development of pharmaceuticals. mdpi.comresearchgate.net The disulfide linkage is a common motif in numerous natural products and biologically active compounds, contributing to their therapeutic properties. researchgate.net The synthesis of diaryl disulfides can be achieved through various methods, including the oxidation of the corresponding thiols. organic-chemistry.orgresearchgate.net

In materials chemistry , the disulfide bond is exploited for its ability to form dynamic covalent bonds. This property is instrumental in the development of smart and sustainable materials, such as self-healing polymers and elastomers. nih.govdigitellinc.com The reversible nature of the disulfide linkage allows for the design of materials that can respond to external stimuli like light, heat, or changes in redox potential. nih.gov Furthermore, diaryl disulfides are utilized in polymer chemistry for cross-linking reactions and in the synthesis of functional polymers. ontosight.aioup.com

Historical Trajectory and Evolution of Research on Bis(3,5-dimethylphenyl) Disulfide

While a detailed historical timeline for bis(3,5-dimethylphenyl) disulfide is not extensively documented in a single source, its research trajectory can be traced through its applications in various studies. Early research on diaryl disulfides focused on their fundamental synthesis and reactivity.

A significant advancement in the application of bis(3,5-dimethylphenyl) disulfide came with its use in polymer synthesis. Researchers have utilized this compound for the oxidative polymerization to prepare poly(thio-2,6-dimethyl-1,4-phenylene). oup.com This particular polymer is noteworthy for being amorphous and soluble in common organic solvents, exhibiting properties more akin to poly(oxy-2,6-dimethyl-1,4-phenylene) than to poly(thio-1,4-phenylene) (B8820816) (PPS). oup.com

More recently, research has evolved to employ bis(3,5-dimethylphenyl) disulfide in the synthesis of more complex, functionalized polymers. For instance, it has been used as a precursor in the facile synthesis of telechelic poly(phenylene sulfide)s, which are polymers with functional groups at both ends. rsc.org This demonstrates a shift towards creating materials with tailored properties and functionalities.

Delineation of Key Research Avenues and Objectives for Bis(3,5-dimethylphenyl) Disulfide Studies

Current and future research on bis(3,5-dimethylphenyl) disulfide is concentrated on several key areas, driven by the demand for advanced materials and novel synthetic methodologies.

Key Research Avenues:

Advanced Polymer Synthesis: A primary objective is the continued development of novel polymers using bis(3,5-dimethylphenyl) disulfide as a key monomer or precursor. This includes the synthesis of soluble and high-molecular-weight poly(phenylene sulfide) derivatives with specific functionalities. oup.comrsc.org

Functional Materials: Research is directed towards creating "smart" materials that leverage the dynamic nature of the disulfide bond. This involves designing self-healing, stimulus-responsive, and recyclable materials for a range of applications. nih.govdigitellinc.com

Organic Synthesis Intermediate: The compound continues to be explored as a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical and agrochemical compounds. ontosight.ai Its specific substitution pattern may offer unique reactivity and selectivity in these synthetic routes.

Key Research Objectives:

To optimize polymerization conditions to control the molecular weight and properties of the resulting polymers.

To investigate the end-functionalization of polymers derived from bis(3,5-dimethylphenyl) disulfide to create materials with tailored surface properties and reactivity. rsc.org

To explore the full potential of the disulfide bond within these materials for applications in areas such as drug delivery and sensor technology.

Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Disulfide, bis(3,5-dimethylphenyl) | C16H18S2 | 274.45 | 65151-60-2 |

| Poly(thio-2,6-dimethyl-1,4-phenylene) | (C8H8S)n | Varies | Not Available |

| Poly(oxy-2,6-dimethyl-1,4-phenylene) | (C8H8O)n | Varies | 25134-01-4 |

| Poly(thio-1,4-phenylene) | (C6H4S)n | Varies | 25212-74-2 |

| 4,4′-dichlorophenyl disulfide | C12H8Cl2S2 | 287.23 | 1142-19-4 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65151-60-2 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-[(3,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |

InChI Key |

IRDMKAMOSXNGFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)SSC2=CC(=CC(=C2)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3,5 Dimethylphenyl Disulfide and Its Analogues

Direct Synthetic Approaches to Bis(3,5-dimethylphenyl) Disulfide

Direct methods are often preferred for their efficiency and atom economy. These approaches primarily rely on the oxidation of 3,5-dimethylthiophenol (B1346996) or the reaction of a derivative of 3,5-dimethylbenzene with a sulfur source.

The most common and straightforward method for synthesizing symmetric diaryl disulfides, including bis(3,5-dimethylphenyl) disulfide, is the oxidative coupling of the corresponding thiophenol. The precursor for this reaction is 3,5-dimethylthiophenol (also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene). chemicalbook.comsigmaaldrich.comtcichemicals.com This reaction involves the oxidation of two thiol molecules to form a disulfide bond.

A variety of oxidizing agents and catalytic systems have been developed for this transformation, each with specific advantages in terms of reaction conditions, selectivity, and yield. biolmolchem.com The reactivity of thiols in these oxidations generally follows the order ArSH > ArCH₂SH >> RSH, indicating that aromatic thiols like 3,5-dimethylthiophenol are highly amenable to this conversion. biolmolchem.com

Several modern oxidative systems have been reported for the general synthesis of diaryl disulfides, which are applicable to the synthesis of bis(3,5-dimethylphenyl) disulfide. These include:

Dimethyl Sulfoxide (B87167) (DMSO) and HI: In acidic conditions, DMSO can act as an oxidant to convert a wide range of aromatic thiols into their corresponding disulfides in excellent to good yields. biolmolchem.com

Bobbitt's Salt: This environmentally benign and metal-free organocatalyst facilitates the chemoselective oxidation of thiols. The reaction proceeds via a hydrogen atom transfer (HAT) process and is effective even in the presence of sensitive functional groups like free amines and alcohols, affording disulfides in high yields (71-99%). odu.edu

Photosensitized Aerobic Oxidation: In the presence of a photosensitizer like tetraphenylporphyrin (B126558) (TPP) and a diaryl telluride catalyst, thiols can be efficiently oxidized to disulfides using atmospheric oxygen and light. acs.org This method is notable for its mild conditions and high yields. For instance, the oxidation of various thiophenols using this protocol generally results in good to excellent yields without significant electronic effects from substituents on the aromatic ring. acs.org

Cu₂O Photocatalysis: Copper(I) oxide (Cu₂O) polyhedra can photocatalyze the aerobic oxidation of thiols to disulfides. acs.org Under light irradiation, electron-hole pairs are generated in the Cu₂O, which facilitates the formation of thiyl radicals that then couple to form the disulfide. acs.org

The general scheme for the oxidative coupling of 3,5-dimethylthiophenol is presented below:

Figure 1: General scheme for the oxidative coupling of 3,5-dimethylthiophenol.

The following table summarizes various oxidative systems applicable for the synthesis of diaryl disulfides.

| Oxidant/Catalyst System | Key Features | Typical Yields |

| Dimethyl Sulfoxide / HI | Acidic conditions, broad substrate scope. biolmolchem.com | Good to Excellent biolmolchem.com |

| Bobbitt's Salt | Metal-free, chemoselective, environmentally friendly. odu.edu | 71-99% odu.edu |

| Diaryl Telluride / TPP / O₂ | Photosensitized, mild conditions, aerobic. acs.org | Good to Excellent acs.org |

| Cu₂O / O₂ / Light | Photocatalytic, aerobic, rapid reaction. acs.org | ~70% (catalyzed) acs.org |

An alternative direct approach involves the reaction of an activated aryl compound with a sulfur source. For instance, diaryl disulfides can be synthesized from aryl halides and elemental sulfur. A notable development in this area is the use of a copper-based metal-organic framework, MOF-199, as a recyclable catalyst. rsc.org This method facilitates the coupling of aryl iodides with elemental sulfur in the presence of a base like potassium hydroxide, using polyethylene (B3416737) glycol (PEG) as a green solvent. rsc.org This route avoids the use of often odorous thiols as starting materials.

The reaction for bis(3,5-dimethylphenyl) disulfide would proceed from 1-iodo-3,5-dimethylbenzene. The MOF-199 catalyst demonstrates high activity and can be easily recovered and reused without a significant loss of performance. rsc.org

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods involve the synthesis of precursors that are subsequently converted to the target disulfide.

One documented synthesis of bis(3,5-dimethylphenyl) disulfide starts from 3,5-dimethylaniline. oup.com The process involves converting the aniline (B41778) to S,S-bis(3,5-dimethylphenyl)dithiolcarbonate, which is then hydrolyzed to form a 3,5-dimethylphenyl sodium sulfide (B99878) intermediate. oup.com This intermediate can then be oxidized to yield the final disulfide product.

While less common for direct synthesis, reductive processes are fundamental to the chemistry of disulfides. For example, the cleavage of the S-S bond is a key step in certain applications. nih.gov Conceptually, the reverse of disulfide oxidation, i.e., the reduction of a sulfonyl chloride or a similar species followed by dimerization, could form a disulfide, but direct oxidative coupling of thiols is generally more straightforward.

This section largely overlaps with the direct oxidative coupling of thiophenols (2.1.1), as the oxidation of the thiol precursor is the primary method. The development of various oxidation reagents and catalysts is central to this field. biolmolchem.comodu.edu Oxidants range from simple peroxides in the presence of catalysts to more complex systems designed for high selectivity. nih.gov The choice of oxidant and reaction conditions can be crucial to prevent overoxidation to thiolsulfinates or sulfonic acids. nih.gov

Green Chemistry and Sustainable Synthetic Innovations

Modern synthetic chemistry places a strong emphasis on sustainability. Several emerging methods for disulfide synthesis align with the principles of green chemistry by using less hazardous reagents, renewable resources, and energy-efficient processes.

Visible Light-Promoted Synthesis: A highly efficient and chemoselective method for synthesizing diaryl disulfides involves the visible light-promoted coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS₂). beilstein-journals.org This protocol is environmentally friendly, proceeds under mild conditions, and provides a direct pathway to a wide range of disulfides in good to excellent yields. beilstein-journals.org

Water-Based Synthesis: A green and recyclable process for synthesizing disulfides has been reported using water as the solvent and iodine as the oxidant. rsc.org The reaction proceeds at ambient temperature with high conversion rates. A key advantage is the ability to regenerate the iodine oxidant from the resulting iodide ions using hydrogen peroxide, allowing the reaction medium to be reused. This method has been successfully applied to various thiol substrates with conversion rates exceeding 95%. rsc.org

Catalyst-Free Approaches: The development of catalyst-free methods represents a significant advance in sustainable chemistry. For example, the reaction of thiols with SO₂F₂ provides a "click chemistry" approach to disulfide formation that is highly selective and can be performed in both batch and flow systems. researchgate.net

The table below highlights some green synthetic approaches applicable to diaryl disulfides.

| Method | Green Chemistry Principle | Advantages |

| Visible Light & CS₂ beilstein-journals.org | Use of renewable energy (light), safer reagents. | Mild conditions, high efficiency, good to excellent yields. beilstein-journals.org |

| Iodine in Water rsc.org | Use of safer solvents (water), recyclable oxidant. | Ambient temperature, high conversion (>95%), recyclable. rsc.org |

| MOF-199 Catalysis rsc.org | Recyclable catalyst, use of green solvents (PEG). | High activity, catalyst can be reused. rsc.org |

Visible Light-Mediated Coupling Approaches for Diaryl Disulfides

The formation of a disulfide bond from two thiol molecules is an oxidative process that can be effectively promoted by visible light in the presence of a suitable photocatalyst. This green chemistry approach utilizes light energy to generate reactive species that facilitate the S-S bond formation, often under mild, ambient conditions. The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates an electron transfer process. In the context of thiol oxidation, the excited photocatalyst can lead to the formation of a thiyl radical (RS•) from the corresponding thiol (RSH). Two of these thiyl radicals then combine to form the symmetrical disulfide (RSSR). nih.gov

Various photocatalytic systems have been developed for the oxidative coupling of thiols. These include heterogeneous catalysts like titanium dioxide (TiO₂) and cuprous oxide (Cu₂O), as well as homogeneous organic dye sensitizers such as Eosin Y. researchgate.netnih.govrsc.org

Detailed Research Findings:

Research into the photocatalytic oxidation of thiols has demonstrated the viability of this method for a range of aromatic thiols, which serve as analogues for 3,5-dimethylbenzenethiol. For instance, studies using Cu₂O polyhedra have shown that the crystal facet of the semiconductor catalyst can significantly influence reaction efficiency. When tested with 4-methylbenzenethiol, Cu₂O rhombic dodecahedra provided the highest yield of the corresponding disulfide in a very short reaction time (5 minutes) under irradiation from a 390 nm LED lamp. nih.govnih.gov The reaction proceeds via the generation of thiyl radicals, which then dimerize to form the disulfide product. nih.gov

Similarly, organic dyes are effective metal-free photocatalysts for this transformation. Eosin Y, when irradiated with visible light, can catalyze the aerobic oxidation of various thiols to disulfides with high efficiency. rsc.org These reactions are typically conducted in a suitable solvent like acetonitrile (B52724) under an oxygen atmosphere or in the air, highlighting the operational simplicity of the method.

The following table summarizes representative findings for the visible-light-mediated synthesis of diaryl disulfides from their corresponding thiols, illustrating the general conditions and efficacy of this approach.

| Thiol Substrate | Photocatalyst | Light Source | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Methylbenzenethiol | Cu₂O rhombic dodecahedra | 390 nm LED | Ethanol (B145695) | 5 min | >99 | nih.govnih.gov |

| Thiophenol | Eosin Y (2 mol%) | 23 W CFL | Acetonitrile | 3 h | 94 | rsc.org |

| 4-Methoxythiophenol | Eosin Y (2 mol%) | 23 W CFL | Acetonitrile | 3 h | 92 | rsc.org |

| 4-Chlorothiophenol | Eosin Y (2 mol%) | 23 W CFL | Acetonitrile | 3.5 h | 93 | rsc.org |

| p-Nitrothiophenol | None (direct photolysis) | 455 nm light | Aqueous buffer (pH 5) | - | 81 |

Solvent-Free and Atom-Economical Synthetic Procedures

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols that minimize or eliminate the use of volatile organic solvents and maximize the incorporation of all atoms from the reactants into the final product (atom economy).

Solvent-Free Synthesis:

Mechanochemistry, specifically ball milling, has emerged as a powerful technique for conducting reactions in the absence of a bulk solvent. rsc.org The mechanical energy supplied by milling can induce chemical transformations between solid reactants. This approach has been successfully applied to the synthesis of diaryl chalcogenides, including disulfides. For example, the reaction between diazonium tetrafluoroborates and diaryl dichalcogenides can be carried out efficiently under ball-milling conditions without any solvent, providing the desired products in high purity.

Another approach to solvent-free synthesis involves reacting alkyl or aryl halides with a sulfur source under neat conditions. While more common for alkyl disulfides, the principle can be extended to aryl systems. Research has shown that unsymmetrical diaryl disulfides can be synthesized with high purity under solvent-free conditions using thiosulfonates, thiols, and a base, which prevents the disproportionation that can occur in solution. nih.govresearchgate.net

Atom-Economical Synthesis:

An atom-economical synthesis of symmetrical disulfides can be achieved by the direct S-arylation of elemental sulfur. A recent study demonstrated the use of a single-atom copper catalyst supported on cerium oxide (Cu₁/CeOₓ) for the reaction between aryl iodides and elemental sulfur. nih.gov This method allows for the formation of diaryl disulfides with high selectivity and conversion rates. The catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reaction with sulfur, leading directly to the disulfide product. This process is highly atom-economical as it constructs the target molecule from elemental precursors. The reaction tolerates a range of functional groups on the aryl iodide, including electron-donating groups like methyl substituents. nih.gov

The table below presents findings from solvent-free and atom-economical synthetic procedures for diaryl disulfides, showcasing the conditions and yields for these environmentally benign methods.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Reaction Type | Product | Yield (%) | Reference |

| Benzenediazonium tetrafluoroborate | Diphenyl disulfide | Ball-milling, 60 min | Solvent-Free | Diphenyl disulfide | 92 | |

| p-Methyl iodobenzene | Elemental Sulfur (S₈) | Cu₁/CeOₓ, 130 °C | Atom-Economical | 4,4'-Dimethyl-diphenyl disulfide | >99 | nih.gov |

| p-Methoxy iodobenzene | Elemental Sulfur (S₈) | Cu₁/CeOₓ, 130 °C | Atom-Economical | 4,4'-Dimethoxy-diphenyl disulfide | 97 | nih.gov |

| Thiophenol | Thiosulfonate | K₂CO₃, Solvent-Free, RT | Solvent-Free | Unsymmetrical Disulfide | 98 | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving Bis 3,5 Dimethylphenyl Disulfide

Radical Reaction Pathways and Intermediates

The sulfur-sulfur bond in bis(3,5-dimethylphenyl) disulfide is the weakest linkage in the molecule and is susceptible to homolytic cleavage under appropriate energetic conditions, such as exposure to heat or ultraviolet (UV) light. This cleavage generates two 3,5-dimethylphenylthiyl radicals (ArS•), which are key intermediates in subsequent radical-mediated processes.

Initiation and Propagation Mechanisms of Radical Processes

The formation of 3,5-dimethylphenylthiyl radicals is the primary initiation step in radical reactions involving bis(3,5-dimethylphenyl) disulfide. The homolytic cleavage of the S-S bond can be induced photochemically. beilstein-journals.org It is a well-established principle that aromatic disulfides can be cleaved homolytically under UV irradiation to yield the corresponding thiyl radicals. nih.gov

Once generated, these thiyl radicals can initiate polymerization. For instance, polymers containing a disulfide bond, such as those derived from the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, can act as initiators for radical polymerization. In such a scenario, the disulfide bond within the polymer chain can cleave to form polymer-based thiyl radicals that then propagate by adding to monomer units.

The propagation of radical reactions involving thiyl radicals can proceed through several mechanisms, including addition to unsaturated bonds and hydrogen abstraction. The thiyl radical can add to alkenes, alkynes, and other unsaturated systems, leading to the formation of a new carbon-centered radical, which can then continue the radical chain. beilstein-journals.org Alternatively, the thiyl radical can abstract a hydrogen atom from a suitable donor, generating a new radical and 3,5-dimethylthiophenol (B1346996). beilstein-journals.org

Elucidation of Radical Trapping and Recombination Events

Radical trapping experiments are essential for elucidating the presence and nature of radical intermediates. In reactions involving aryl disulfides, radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used to trap the initial radical cation of an arene formed by a photocatalyst, providing evidence for a radical-cation-mediated pathway. nih.gov

Ionic Reaction Mechanisms and Electrophilic/Nucleophilic Characteristics

In addition to radical pathways, bis(3,5-dimethylphenyl) disulfide can undergo transformations involving ionic intermediates. The sulfur atoms of the disulfide bond possess lone pairs of electrons, rendering them nucleophilic, while the disulfide bond itself can be susceptible to nucleophilic attack. Conversely, the aromatic rings can act as nucleophiles in electrophilic substitution reactions.

Nucleophilic Attack and Disulfide Bond Cleavage

The disulfide bond is a key functional group that can be cleaved by various nucleophiles. This cleavage is a fundamental reaction of disulfides and is central to their role in many chemical and biological processes. Common nucleophiles that can attack the disulfide bond include phosphines, thiolates, and other soft nucleophiles. For example, the reaction of disulfides with phosphines is known to lead to the formation of a phosphine (B1218219) sulfide (B99878) and a thiol after workup. This type of cleavage involves the nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide bond.

In the context of polymerization, mechanistic studies suggest that disilathiane can promote the cleavage of the sulfur-sulfur bond of disulfides to generate a thiosilane as a key intermediate in the synthesis of alkyl aryl sulfides. libretexts.orgresearchgate.net

Electrophilic Activation and Aromatic Substitution Reactions

The oxidative polymerization of bis(3,5-dimethylphenyl) disulfide provides a clear example of its involvement in electrophilic aromatic substitution. The proposed mechanism for this polymerization involves the oxidation of the disulfide to form a sulfonium (B1226848) cation, which acts as the active species. nih.gov This electrophilic sulfonium cation then attacks the para-position of a benzene (B151609) ring in another monomer unit. nih.gov This electrophilic substitution reaction leads to the formation of a new carbon-sulfur bond and the propagation of the polymer chain.

The regioselectivity of this electrophilic attack is directed by the activating effect of the sulfide group and the steric hindrance from the methyl groups on the aromatic ring. The sulfide group is an ortho, para-director, and the methyl groups further activate the ring towards electrophilic attack. The substitution occurs preferentially at the less sterically hindered para-position relative to the disulfide linkage.

| Reaction Parameter | Condition/Observation | Reference |

| Oxidative Polymerization | Forms poly(thio-2,6-dimethyl-1,4-phenylene). | nih.gov |

| Active Species | Sulfonium cation formed by oxidation of the disulfide. | nih.gov |

| Reaction Type | Electrophilic attack of the sulfonium cation on the phenyl ring. | nih.gov |

| Polymer Property | The resulting polymer can initiate radical polymerization. | beilstein-journals.orgnih.gov |

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While there is a lack of specific literature detailing the involvement of bis(3,5-dimethylphenyl) disulfide in pericyclic reactions, the general principles of such transformations can be considered in the context of its structure.

One type of pericyclic reaction that could be envisaged for a molecule with the structural motifs present in bis(3,5-dimethylphenyl) disulfide is a sigmatropic rearrangement. For example, analogous aryl sulfoxides have been shown to undergo acs.orgacs.org and capes.gov.brcapes.gov.br sigmatropic rearrangements. nih.govresearchgate.net A hypothetical acs.orgacs.org-sigmatropic rearrangement in a derivative of bis(3,5-dimethylphenyl) disulfide, where the disulfide is part of a larger unsaturated system, could lead to a significant structural reorganization. However, such a reaction would likely require specific substitution patterns and reaction conditions to be favorable.

Transition State Analysis and Reaction Energetics via Experimental Methods

The study of reaction mechanisms, particularly the elucidation of transition states and the energetic pathways of chemical transformations, relies heavily on a combination of kinetic and thermodynamic experimental techniques. For a compound like bis(3,5-dimethylphenyl) disulfide, these methods would provide critical insights into how the disulfide bond cleaves and reforms, and how the substituents on the phenyl rings influence these processes.

Experimental approaches to probe the transition state of reactions involving bis(3,5-dimethylphenyl) disulfide would include kinetic isotope effect (KIE) studies and the determination of activation parameters. These experiments offer a window into the geometry and energetic demands of the highest energy point along the reaction coordinate.

Kinetic Isotope Effect (KIE):

The kinetic isotope effect is a powerful tool for determining the structure of the transition state. It involves measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes. For bis(3,5-dimethylphenyl) disulfide, isotopic labeling could be strategically employed at several positions to probe the mechanism of a particular reaction, such as reduction or oxidation of the disulfide bond.

For instance, in a reaction where a C-H bond adjacent to the disulfide linkage is involved in the rate-determining step, substituting hydrogen with deuterium (B1214612) would be expected to produce a primary kinetic isotope effect. The magnitude of this effect can provide information about the degree of bond breaking in the transition state.

Activation Parameters:

The energetics of a reaction's transition state can be quantified by determining the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These are derived from studying the temperature dependence of the reaction rate, often through an Arrhenius or Eyring plot.

Enthalpy of Activation (ΔH‡): This parameter reflects the energy barrier that must be overcome for the reaction to proceed. It is related to the strength of the bonds being broken and formed in the transition state.

Entropy of Activation (ΔS‡): This value provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common in associative mechanisms, while a positive ΔS‡ indicates a more disordered, often dissociative, transition state.

Reaction Energetics:

While specific experimental data tables for bis(3,5-dimethylphenyl) disulfide are not available, the table below illustrates the type of data that would be collected and analyzed in such a study for a hypothetical reaction.

Table 1: Hypothetical Activation and Thermodynamic Parameters for the Reduction of Bis(3,5-dimethylphenyl) Disulfide

| Parameter | Value | Units |

| Enthalpy of Activation (ΔH‡) | Value | kJ/mol |

| Entropy of Activation (ΔS‡) | Value | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | Value | kJ/mol |

| Reaction Enthalpy (ΔH) | Value | kJ/mol |

| Reaction Gibbs Free Energy (ΔG) | Value | kJ/mol |

The detailed research findings for bis(3,5-dimethylphenyl) disulfide would be populated in such a table based on rigorous experimental work, allowing for a comprehensive understanding of its chemical reactivity. The interplay of these experimentally determined parameters would provide a detailed picture of the mechanistic pathways available to this molecule.

Catalysis in the Synthesis and Derivatization of Bis 3,5 Dimethylphenyl Disulfide

Metal-Catalyzed Processes

Metal catalysts are instrumental in facilitating key transformations for the synthesis and derivatization of diaryl disulfides, including bis(3,5-dimethylphenyl) disulfide. These processes often involve the formation or cleavage of carbon-sulfur and sulfur-sulfur bonds.

Copper-based catalysts are well-established for their efficacy in promoting carbon-sulfur (C–S) bond formation. One of the primary routes to synthesizing diaryl disulfides, such as bis(3,5-dimethylphenyl) disulfide, is through the oxidative coupling of the corresponding thiol, in this case, 3,5-dimethylthiophenol (B1346996). While various oxidants can achieve this, copper catalysts offer a mild and efficient alternative.

Recent advancements have highlighted the use of single-atom copper catalysts supported on cerium oxide (Cu₁/CeOₓ) for the S-arylation reaction to produce diaryl disulfides. nih.govrsc.org These catalysts have demonstrated high efficiency in the reaction between aryl iodides and elemental sulfur to yield diaryl disulfides. nih.gov The catalytic cycle is believed to involve the oxidative addition of the aryl iodide to the copper center, followed by reaction with a sulfur species and subsequent reductive elimination to form the disulfide. The use of a single-atom catalyst ensures maximum exposure of the active copper sites, leading to high catalytic performance. nih.govrsc.org For the synthesis of bis(3,5-dimethylphenyl) disulfide, this would involve the coupling of 3,5-dimethyliodobenzene with a sulfur source in the presence of a copper catalyst.

The table below summarizes the performance of a single-atom copper catalyst in the synthesis of various diaryl disulfides, demonstrating the substrate scope of this methodology.

| Aryl Iodide | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Iodobenzene | Diphenyl disulfide | 97.1 | 94.8 |

| p-Methyl iodobenzene | 4,4'-Dimethyl-diphenyl disulfide | ~100 | ~100 |

Furthermore, copper(I) iodide, in combination with ligands such as 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine, has been shown to be an effective catalyst for the reaction of aryl iodides with diorgano disulfides, allowing for the synthesis of unsymmetrical diaryl chalcogenides with good functional group tolerance. organic-chemistry.org This highlights the versatility of copper catalysis in C-S bond-forming reactions relevant to disulfide chemistry.

Cobalt-molybdenum sulfide (B99878) (Co-Mo-S) materials are renowned for their application in industrial hydrodesulfurization processes. acs.org More recently, their catalytic activity has been explored in other transformations, including C-S bond formation through the "borrowing hydrogen" mechanism. This methodology involves the temporary abstraction of hydrogen from an alcohol to form an aldehyde in situ, which then reacts with a nucleophile (such as a thiol). The catalyst subsequently facilitates the hydrogenation of the intermediate to the final product, regenerating the catalyst and releasing water as the only byproduct.

In the context of disulfide chemistry, Co-Mo-S catalysts can play a dual role. While the primary product of the reaction between an alcohol and a thiol is a thioether, disulfides can be formed as byproducts through the oxidative coupling of the thiol. Conversely, a disulfide can be used as a reactant in the presence of a Co-Mo-S catalyst and an alcohol. In this scenario, the disulfide is first reduced to the corresponding thiol, which then participates in the borrowing hydrogen cycle to form a thioether.

The composition of these catalysts, particularly the molar ratio of sulfur to cobalt and molybdenum, is a critical parameter for their activity and stability. google.com Preferred catalysts are often rich in sulfur, with cobalt present in a sulfided state, potentially as CoS₂. google.com

Palladium and nickel catalysts are powerful tools for a wide array of cross-coupling reactions and other transformations involving organosulfur compounds.

Palladium-Catalyzed Transformations

Palladium catalysts have been successfully employed for the addition of diaryl disulfides to terminal alkynes. acs.orgnih.gov This reaction typically proceeds with high regio- and stereoselectivity to afford (Z)-1,2-bis(arylthio)-1-alkenes. acs.org The reaction can be carried out in ionic liquids, which not only avoids the use of toxic organic solvents but also facilitates the recycling of the palladium catalyst. acs.org For bis(3,5-dimethylphenyl) disulfide, this transformation would provide a direct route to vicinally dithio-substituted alkenes, which are valuable synthetic intermediates.

A plausible catalytic cycle for this transformation involves the oxidative addition of the S-S bond of the disulfide to a Pd(0) species, forming a Pd(II) complex. Subsequent insertion of the alkyne into one of the Pd-S bonds, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a more cost-effective alternative to palladium for many cross-coupling reactions. In the context of disulfide chemistry, nickel catalysis has been utilized for the reductive cross-coupling of thiosulfonates to selectively form both symmetrical and unsymmetrical disulfides. google.com This method is notable for its mild reaction conditions and broad substrate scope. google.com

More uniquely, nickel catalysts, in the presence of a magnesium mediator, can facilitate the reductive cross-coupling of diaryl disulfides with aryl bromides through an unusual C-S bond cleavage, leading to the formation of biaryls. rsc.org This desulfurative cross-coupling presents an alternative pathway for the derivatization of diaryl disulfides, where the disulfide acts as an aryl source. The reaction is thought to proceed via the in situ formation of an arylmagnesium intermediate. rsc.org

The table below showcases the versatility of nickel-catalyzed cross-coupling reactions involving organosulfur compounds.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Reductive Cross-Coupling | Ni(II)/Mn | Thiosulfonates | Symmetrical/Unsymmetrical Disulfides | google.com |

| Desulfurative Cross-Coupling | Ni(II)/Mg/LiCl | Diaryl disulfides + Aryl bromides | Biaryls | rsc.org |

| C-S Cross-Coupling | Ni(II)/Phosphine (B1218219) Ligand | Aryl sulfides + Alkyl Grignard reagents | Alkyl Aryl Sulfides | organic-chemistry.orgelsevierpure.com |

Organocatalysis and Metal-Free Systems

In recent years, there has been a significant push towards the development of metal-free catalytic systems to mitigate the environmental and economic concerns associated with transition metals. Organocatalysis and other metal-free approaches have proven to be viable alternatives for various transformations involving disulfides.

The α-sulfanylation of ketones is a fundamental transformation in organic synthesis, providing access to valuable α-arylthio-ketones. An eco-friendly and efficient method for this reaction utilizes diaryl disulfides, such as bis(3,5-dimethylphenyl) disulfide, in the presence of an organocatalyst like D,L-proline. rsc.orgorganic-chemistry.orgoup.com

This reaction is believed to proceed through an enamine intermediate, formed from the reaction of the ketone with proline. The enamine then acts as a nucleophile, attacking the electrophilic sulfur atom of the disulfide. Subsequent hydrolysis releases the α-sulfanylated ketone and the catalyst, along with a molecule of the corresponding thiol. This methodology has been shown to be effective for a range of cyclic and acyclic ketones, using both electron-donating and electron-withdrawing substituted diphenyl disulfides, affording the products in good to excellent yields with high selectivity. oup.com

Brønsted and Lewis acids can play a significant role in mediating reactions involving disulfides, primarily by activating the disulfide bond or other reactants.

Brønsted Acid Catalysis

Brønsted acids can facilitate the oxidative coupling of thiols to disulfides. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as an oxidant in the presence of a catalytic amount of a strong acid like hydroiodic acid (HI) can efficiently convert thiols to their corresponding disulfides. biolmolchem.com The acid is believed to activate the DMSO, which then oxidizes the thiol. biolmolchem.com

Furthermore, the cleavage of disulfide bonds can be influenced by acidic conditions. Theoretical studies on the mechanism of G-protein-coupled receptors have suggested that the cleavage of a disulfide bond can be catalyzed by ligands, a process that involves the polarization of the S-S bond by an acidic residue, such as aspartic acid. nih.gov This polarization facilitates the nucleophilic attack that leads to bond cleavage. nih.gov

Lewis Acid Catalysis

Lewis acids function by accepting an electron pair, thereby activating an electrophile. nih.gov In the context of disulfide chemistry, a Lewis acid could coordinate to one of the sulfur atoms of the disulfide, making it more susceptible to nucleophilic attack. This activation can be crucial for reactions where the disulfide itself is the electrophile. For example, in Friedel-Crafts-type reactions, a Lewis acid could activate a disulfide for electrophilic aromatic substitution onto another aromatic ring.

While specific examples detailing Lewis acid-catalyzed reactions of bis(3,5-dimethylphenyl) disulfide are scarce in the literature, the general principles of Lewis acid catalysis suggest their potential utility in promoting its derivatization. For instance, Lewis acids are known to catalyze the reaction of allylstannanes with various electrophiles, a principle that could be extended to reactions involving disulfides. rsc.org

Photoredox Catalysis and Light-Induced Transformations

The application of photoredox catalysis and light-induced reactions has opened new avenues for the synthesis and derivatization of diaryl disulfides, including bis(3,5-dimethylphenyl) disulfide. These methods often proceed under mild conditions, utilizing visible light as a renewable energy source to generate reactive intermediates.

A notable method for the synthesis of diaryl disulfides involves the visible light-promoted coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS₂). scispace.combeilstein-journals.org This approach utilizes a photocatalyst, such as Ru(bpy)₃₂, which, upon irradiation with visible light (e.g., a blue LED), can initiate a radical process. beilstein-journals.orgnih.gov The arenediazonium salt is reduced to form an aryl radical, which then reacts with CS₂. Subsequent fragmentation and dimerization of the resulting arylthiyl radicals yield the symmetrical diaryl disulfide. scispace.comnih.gov This methodology is advantageous due to its operational simplicity and the use of readily available starting materials. The reaction is sensitive to the solvent, with ethanol (B145695) often providing a good balance between product yield and the suppression of side products like diaryl polysulfides. nih.gov

The following table summarizes the visible light-mediated synthesis of various diaryl disulfides from their corresponding arenediazonium tetrafluoroborates and carbon disulfide, highlighting the scope of this transformation.

| Entry | Arenediazonium Tetrafluoroborate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzenediazonium tetrafluoroborate | Diphenyl disulfide | 77 |

| 2 | 4-Methylbenzenediazonium tetrafluoroborate | Bis(4-methylphenyl) disulfide | 85 |

| 3 | 4-Methoxybenzenediazonium tetrafluoroborate | Bis(4-methoxyphenyl) disulfide | 82 |

| 4 | 4-Chlorobenzenediazonium tetrafluoroborate | Bis(4-chlorophenyl) disulfide | 75 |

| 5 | 4-Bromobenzenediazonium tetrafluoroborate | Bis(4-bromophenyl) disulfide | 71 |

Light can also induce transformations of disulfides themselves. The disulfide bond can undergo homolytic cleavage upon irradiation to generate thiyl radicals. uni-regensburg.de These highly reactive species can then participate in various subsequent reactions. For instance, in the presence of alkenes, these photochemically generated thiyl radicals can act as hydrogen atom transfer (HAT) reagents, enabling the selective functionalization of allylic C(sp³)–H bonds to form allyl thioethers. acs.org This process is a powerful tool for the derivatization of disulfides under mild, light-driven conditions.

Furthermore, the synthesis of vinyl sulfides from diarylalkynes and thiols under visible light irradiation highlights an interesting light-induced transformation. uni-regensburg.de In this catalyst- and additive-free system, it is proposed that small amounts of the thiol starting material undergo aerobic oxidation to the corresponding disulfide, which then acts as the source of thiyl radicals upon irradiation to propagate the reaction. uni-regensburg.de

Heterogeneous Catalysis and Surface-Mediated Reactions

Heterogeneous catalysis offers significant advantages for the synthesis of disulfides, including simplified catalyst recovery and recycling. Surface-mediated reactions on nanoparticles are particularly relevant for the synthesis of bis(3,5-dimethylphenyl) disulfide from its corresponding thiol, 3,5-dimethylthiophenol.

A highly efficient and environmentally friendly method for the synthesis of diaryl disulfides is the aerobic oxidation of aryl thiols using supported gold nanoparticles as heterogeneous catalysts. scispace.comresearchgate.net Gold nanoparticles supported on metal oxides like ceria (CeO₂) have demonstrated excellent activity for this transformation at room temperature, using air as the oxidant. scispace.comresearchgate.net The reaction can be carried out under solvent-free conditions or in aqueous media at neutral pH, making it a green chemical process. scispace.comresearchgate.net The proposed mechanism involves the one-electron oxidation of the thiol by the gold nanoparticles to form a sulfur-centered radical. The coupling of two of these radicals on the metal surface then yields the disulfide. scispace.comresearchgate.net

The choice of support material and the size of the gold nanoparticles can influence the catalytic activity. Ceria is a particularly effective support due to its redox properties, which can facilitate the catalytic cycle. This method avoids the use of strong oxidants and harsh reaction conditions often associated with traditional methods for disulfide synthesis. scispace.com

The table below presents data on the heterogeneous catalytic oxidation of various thiols to their corresponding disulfides using supported gold nanoparticles.

| Entry | Thiol | Catalyst | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Thiophenol | Au/CeO₂ | Solvent-free | 1 | >99 |

| 2 | 4-Methylthiophenol | Au/CeO₂ | Solvent-free | 1 | >99 |

| 3 | 4-Methoxythiophenol | Au/CeO₂ | Solvent-free | 1.5 | >99 |

| 4 | 4-Chlorothiophenol | Au/CeO₂ | Dodecane | 2 | >99 |

| 5 | Benzylthiol | Au/CeO₂ | Solvent-free | 1 | >99 |

Surface-mediated reactions are not limited to synthesis. Thiol-modified surfaces of heterogeneous catalysts, such as nickel, have been studied to enhance catalyst stability and selectivity in other transformations like reductive aminations. rsc.org While not a direct reaction of the disulfide, this demonstrates the significant role of sulfur compounds in modifying the properties and reactivity of heterogeneous catalytic systems. The interaction of disulfides with metal surfaces is a key aspect of these phenomena, often involving the cleavage of the S-S bond and the formation of metal-thiolate species on the surface.

Computational and Theoretical Chemistry Studies on Bis 3,5 Dimethylphenyl Disulfide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For bis(3,5-dimethylphenyl) disulfide, these methods provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

For a molecule like bis(3,5-dimethylphenyl) disulfide, the HOMO is expected to be localized on the disulfide bond and the phenyl rings, particularly the sulfur lone pairs and the π-orbitals of the aromatic system. The LUMO is likely to be an antibonding orbital (σ*) associated with the S-S bond. The presence of electron-donating methyl groups on the phenyl rings would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted diphenyl disulfide, thus influencing its reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Diaryl Disulfides (Note: These are illustrative values for comparison, as specific experimental or calculated data for bis(3,5-dimethylphenyl) disulfide were not found in the reviewed literature.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Diphenyl disulfide | -6.2 | -0.8 | 5.4 |

| Bis(3,5-dimethylphenyl) disulfide | -5.9 | -0.7 | 5.2 |

| Bis(4-methoxyphenyl) disulfide | -5.7 | -0.6 | 5.1 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the C-S-S-C dihedral angle is a key feature of diaryl disulfides, leading to various possible conformations. Computational studies on other diaryl disulfides have shown that the molecule typically adopts a skewed, non-planar conformation, which is a compromise between steric hindrance of the aryl groups and the electronic repulsion of the sulfur lone pairs.

A potential energy surface (PES) scan, performed by systematically varying the C-S-S-C dihedral angle and calculating the energy at each point, can identify the most stable conformers (energy minima) and the transition states between them. For bis(3,5-dimethylphenyl) disulfide, the bulky dimethylphenyl groups would significantly influence the rotational barrier around the S-S bond and the preferred dihedral angle. It is anticipated that the global minimum energy conformation would be one that minimizes the steric clash between the two 3,5-dimethylphenyl moieties.

Mechanistic Modeling and Transition State Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways and identifying the transition states.

Computational Elucidation of Reaction Pathways

For bis(3,5-dimethylphenyl) disulfide, a key reaction would be the cleavage of the disulfide bond. This can occur through various mechanisms, including reduction, oxidation, or nucleophilic attack. Computational studies on simpler disulfides, such as dimethyl disulfide, have elucidated the pathways for reactions like SN2 cleavage by nucleophiles. These studies show that the reaction proceeds through a transition state where the nucleophile attacks one of the sulfur atoms, leading to the breaking of the S-S bond. The presence of the bulky 3,5-dimethylphenyl groups would likely introduce steric hindrance, affecting the accessibility of the sulfur atoms to incoming nucleophiles and thus influencing the reaction rate.

Prediction of Kinetic and Thermodynamic Parameters

By calculating the energies of reactants, transition states, and products, it is possible to predict important kinetic and thermodynamic parameters. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the reaction energy (the energy difference between reactants and products) indicates whether a reaction is thermodynamically favorable (exothermic or endothermic).

For the reductive cleavage of bis(3,5-dimethylphenyl) disulfide, DFT calculations could provide these parameters. While specific data is not available, it is expected that the bond dissociation energy of the S-S bond in this molecule would be comparable to other diaryl disulfides, though potentially influenced by the electronic effects of the methyl substituents.

Table 2: Illustrative Calculated Thermodynamic Data for Disulfide Cleavage (Note: These are hypothetical values based on general knowledge of similar reactions, as specific data for bis(3,5-dimethylphenyl) disulfide were not found.)

| Reaction | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Reductive cleavage of Diphenyl disulfide | 15 | -10 |

| Reductive cleavage of Bis(3,5-dimethylphenyl) disulfide | 17 | -11 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, including their interactions with other molecules in a solution or in the solid state. An MD simulation of bis(3,5-dimethylphenyl) disulfide in a solvent would reveal how the solvent molecules arrange around the solute and how the conformation of the disulfide fluctuates.

Spectroscopic Data Prediction and Validation from First Principles

The confluence of computational chemistry and experimental spectroscopy provides a powerful paradigm for the structural elucidation and electronic characterization of molecules such as Disulfide, bis(3,5-dimethylphenyl). First-principles calculations, rooted in quantum mechanics, offer the ability to predict spectroscopic data ab initio. These theoretical predictions, when compared with experimental measurements, not only validate the computational models but also provide a deeper understanding of the observed spectral features. This section explores the application of these methods to the study of aryl disulfides, with a focus on how theoretical predictions of NMR, IR, and UV-Vis spectra are validated against experimental data. While specific detailed experimental and extensive first-principles computational studies on Disulfide, bis(3,5-dimethylphenyl) are not widely available in the literature, the principles can be effectively illustrated using data from closely related aromatic disulfides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

First-principles calculations of NMR chemical shifts have become a standard tool in confirming the structure of organic molecules. These calculations typically involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using methods like Density Functional Theory (DFT). The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For aromatic disulfides, theoretical calculations can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. Discrepancies between theoretical and experimental values can often be attributed to factors such as solvent effects and conformational dynamics in the experimental setting, which may not be fully captured in the theoretical model of an isolated molecule in the gas phase researchgate.net.

To illustrate the comparison between theoretical and experimental data, consider the ¹H and ¹³C NMR data for diphenyl disulfide, a parent compound to bis(3,5-dimethylphenyl) disulfide.

Table 1: Comparison of Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for Diphenyl Disulfide (Note: This table is illustrative. While the experimental data is from the literature, the theoretical values are representative of typical computational accuracy for similar molecules.)

| Proton | Experimental Chemical Shift (ppm) in CDCl₃ | Hypothetical Predicted Chemical Shift (ppm) | Deviation (ppm) |

| ortho-H | 7.54 | 7.60 | +0.06 |

| meta-H | 7.24-7.36 | 7.30 | +0.06 to -0.06 |

| para-H | 7.24-7.36 | 7.28 | +0.04 to -0.08 |

Experimental data for diphenyl disulfide can be found in various sources, including synthesis reports where it is characterized rsc.orgchemicalbook.com.

Table 2: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Diphenyl Disulfide (Note: This table is illustrative and demonstrates the expected correlation between calculated and observed data.)

| Carbon | Experimental Chemical Shift (ppm) in CDCl₃ | Hypothetical Predicted Chemical Shift (ppm) | Deviation (ppm) |

| C-S (ipso) | 137.0 | 138.5 | +1.5 |

| C-ortho | 127.5 | 128.2 | +0.7 |

| C-meta | 129.1 | 129.8 | +0.7 |

| C-para | 127.2 | 127.9 | +0.7 |

Experimental data for diphenyl disulfide is available in the literature rsc.org.

For Disulfide, bis(3,5-dimethylphenyl), one would expect the aromatic protons to show distinct signals, and the methyl protons to present a sharp singlet. First-principles calculations would be instrumental in assigning these signals, especially in cases of complex splitting patterns or overlapping resonances.

Infrared (IR) Spectroscopy

Theoretical vibrational spectroscopy is another powerful tool for validating molecular structures. Ab initio calculations can predict the vibrational frequencies and their corresponding intensities, which can then be compared to an experimental IR spectrum. It is common for calculated harmonic frequencies to be systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, the calculated frequencies are often scaled by an empirical factor to improve the agreement with experimental data researchgate.net.

The IR spectrum of an aromatic disulfide is characterized by C-H stretching vibrations of the aromatic ring, C=C stretching vibrations within the ring, and vibrations associated with the C-S and S-S bonds.

Table 3: Representative Comparison of Experimental and Scaled Theoretical IR Frequencies (cm⁻¹) for a Generic Aromatic Disulfide (Note: This table is a generalized representation for illustrative purposes.)

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Hypothetical Scaled Theoretical Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3050 |

| Aromatic C=C Stretch | 1600-1450 | 1580, 1470 |

| C-S Stretch | 710-685 | 695 |

| S-S Stretch | 500-400 | 450 |

The comparison of theoretical and experimental IR spectra can confirm the presence of specific functional groups and provide confidence in the calculated molecular geometry researchgate.net.

UV-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis absorption spectra from first principles is more complex as it involves calculating the energies of electronic transitions between the ground and excited states. Time-dependent density functional theory (TD-DFT) is a commonly used method for this purpose. The calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands) sharif.edu.

Aromatic disulfides exhibit characteristic UV absorption bands arising from π → π* transitions in the aromatic rings and n → σ* transitions associated with the disulfide bond escholarship.org. The absorption spectrum of diphenyl disulfide, for instance, shows a strong peak around 250 nm escholarship.orgresearchgate.net. Theoretical calculations can help in assigning these transitions. For example, a broad peak around 250 nm in dimethyl disulfide has been characterized by the excitation of an electron from a sulfur non-bonding orbital to an anti-bonding σ* orbital of the S-S bond researchgate.net.

Table 4: Illustrative Comparison of Experimental and Predicted UV-Vis Absorption Maxima (λ_max) for an Aromatic Disulfide (Note: This table is for illustrative purposes.)

| Electronic Transition | Experimental λ_max (nm) | Predicted λ_max (nm) (TD-DFT) |

| π → π | ~250 | ~245 |

| n → σ | ~300 (weak) | ~290 |

Differences between experimental and theoretical UV-Vis spectra can arise from solvent effects and the limitations of the chosen computational method and basis set researchgate.netsharif.edu. Nevertheless, the qualitative agreement is often sufficient to confirm the identity of the chromophores and understand the electronic structure of the molecule.

Advanced Materials Science and Polymer Chemistry Applications of Bis 3,5 Dimethylphenyl Disulfide

A Key Monomer in Polymer Synthesis

Disulfide, bis(3,5-dimethylphenyl) serves as a crucial building block in the synthesis of various polymers, most notably poly(arylene sulfide)s (PASs). Its dimethylphenyl groups and disulfide linkage are instrumental in polymerization processes and in defining the final properties of the polymer.

The Mechanism of Cationic Oxidative Polymerization

The primary method for polymerizing diaryl disulfides, including bis(3,5-dimethylphenyl) disulfide, is through cationic oxidative polymerization. This process involves the oxidation of the disulfide monomer, which leads to the formation of a sulfonium (B1226848) cation. This cation then acts as an electrophile, attacking the electron-rich aromatic ring of another monomer molecule. This electrophilic aromatic substitution reaction results in the formation of a new carbon-sulfur bond and the elimination of a proton, propagating the polymer chain. The process is typically initiated by an oxidizing agent in the presence of a strong acid catalyst.

Crafting Poly(arylene sulfide)s from Disulfide Monomers

The synthesis of poly(thio-2,6-dimethyl-1,4-phenylene) from bis(3,5-dimethylphenyl) disulfide is a prime example of this polymerization technique. oup.com In a typical reaction, the disulfide monomer is dissolved in a suitable solvent and treated with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and a catalytic amount of a strong acid like trifluoromethanesulfonic acid. The resulting polymer is typically amorphous, soluble in common organic solvents, and possesses a high molecular weight. oup.com

Table 1: Synthesis of Poly(thio-2,6-dimethyl-1,4-phenylene) via Cationic Oxidative Polymerization

| Parameter | Value | Reference |

| Monomer | Disulfide, bis(3,5-dimethylphenyl) | oup.com |

| Oxidizing Agent | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | |

| Catalyst | Trifluoromethanesulfonic acid | |

| Polymer Structure | Amorphous | oup.com |

| Solubility | Soluble in common organic solvents | oup.com |

| Molecular Weight | High | oup.com |

Mastering Polymer Architecture and Molecular Weight

Control over the architecture and molecular weight of poly(arylene sulfide)s is crucial for tailoring their properties for specific applications. One effective method involves the use of end-capping agents. By introducing a monofunctional reagent during polymerization, the chain growth can be terminated, allowing for the synthesis of telechelic polymers with controlled chain lengths and specific end-group functionalities.

Engineering Functional Polymers and Copolymers with Disulfide Linkages

The incorporation of the disulfide bond from bis(3,5-dimethylphenyl) disulfide into polymer backbones allows for the development of functional materials with unique characteristics. The disulfide linkage itself can be a site for further chemical modification or can impart specific properties to the polymer.

Advanced Polymer Materials with Tunable Properties from Disulfide Precursors

The use of bis(3,5-dimethylphenyl) disulfide as a precursor enables the creation of advanced polymer materials with properties that can be precisely tuned. The inherent properties of the resulting poly(arylene sulfide)s, such as high thermal stability and chemical resistance, can be further modified by altering the polymer architecture. dtic.mil

Table 2: Tunable Properties of Polymers Derived from Disulfide Precursors

| Property | Method of Tuning | Resulting Effect | Reference |

| Thermal Stability | Copolymerization with different monomers | Altered glass transition and degradation temperatures | dtic.milresearchgate.net |

| Mechanical Properties | Control of molecular weight and block copolymer architecture | Variation in tensile strength, modulus, and elasticity | researchgate.netdntb.gov.ua |

| Redox-Responsiveness | Incorporation of disulfide linkages | Degradation or structural change in redox environments | nih.gov |

| Solubility | Introduction of functional groups on the monomer | Enhanced solubility in specific solvents |

Exploring Electrochemical Polymerization and Novel Mechanisms

Electrochemical polymerization offers an alternative route to synthesize poly(arylene sulfide)s from disulfide monomers. In this method, an electrical potential is applied to a solution containing the monomer, leading to its oxidation and subsequent polymerization on the electrode surface. While studies specifically on the electrochemical polymerization of bis(3,5-dimethylphenyl) disulfide are emerging, research on related thiophene-based monomers has shown that this technique can produce uniform polymer films. dtic.mil The rate of polymerization and the properties of the resulting polymer can be influenced by factors such as the applied potential, the solvent, and the presence of additives. dtic.mil

Beyond conventional methods, research into novel polymerization mechanisms for diaryl disulfides is ongoing. These new approaches aim to provide greater control over the polymerization process and to access new polymer architectures and properties. The development of such innovative techniques will further expand the utility of bis(3,5-dimethylphenyl) disulfide as a versatile monomer in advanced materials science.

Advanced Analytical and Spectroscopic Methodologies in Bis 3,5 Dimethylphenyl Disulfide Research

Spectroscopic Techniques for Mechanistic Elucidation and Kinetic Studies

Spectroscopic methods are fundamental in understanding the reaction mechanisms and kinetics of bis(3,5-dimethylphenyl) disulfide. These techniques allow for the observation of transient species and the detailed structural analysis of reactants and products.

Time-Resolved Spectroscopy for Characterization of Reaction Intermediates

Time-resolved spectroscopy is a powerful tool for studying the fleeting intermediates that form during chemical reactions. In the context of disulfide compounds, understanding the dynamics of bond cleavage and formation is crucial. For instance, studies on simpler disulfides like dimethyl disulfide using time-resolved X-ray absorption spectroscopy have shown that UV-induced S-S bond cleavage can lead to the rapid formation of radicals within femtoseconds. nih.gov This technique, when applied to bis(3,5-dimethylphenyl) disulfide, could elucidate the nature and lifetime of the 3,5-dimethylphenylthiyl radical, a key intermediate in its chemistry. The substitution on the phenyl ring is expected to influence the electronic structure and, consequently, the dynamics of these intermediates. cipsm.denih.gov

Transient absorption spectroscopy, another time-resolved technique, can monitor the decay of excited states and the formation of products. In studies of related photochromic molecules, this method has been used to track reaction kinetics on timescales from picoseconds to nanoseconds, revealing the influence of molecular structure on reaction pathways. cipsm.denih.gov For bis(3,5-dimethylphenyl) disulfide, this could provide data on the rates of intersystem crossing to triplet states or the formation of photoproducts.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR) for Structural Complexity

While standard 1H and 13C NMR are routine for structural confirmation, advanced NMR techniques are indispensable for more complex structural and dynamic investigations involving bis(3,5-dimethylphenyl) disulfide. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would definitively assign the proton and carbon signals of the 3,5-dimethylphenyl groups, especially in cases of complex reaction mixtures or polymeric materials derived from the disulfide. oup.com

In the study of related complex molecules, multinuclear NMR, including 31P NMR for organophosphorus compounds, has been crucial for characterizing ligands and their coordination to metal centers. researchgate.netnih.gov For bis(3,5-dimethylphenyl) disulfide, solid-state NMR could provide insights into the packing and conformation of the molecule in the solid state, which can be different from its solution conformation.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Reaction Product Identification

High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the elemental composition of bis(3,5-dimethylphenyl) disulfide and its reaction products. This technique provides mass measurements with high precision, allowing for the confident identification of molecular formulas. nih.gov

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting a selected ion and analyzing the resulting fragment ions. This would be particularly useful for distinguishing between isomers and identifying the products of reactions such as oxidation or reduction of the disulfide bond. In the broader field of lipidomics, for example, HRMS and MS/MS are used to identify and quantify a wide array of molecular species in complex biological samples, demonstrating the power of these techniques for detailed molecular characterization. nih.gov

X-ray Crystallography and Diffraction Studies for Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. A crystal structure of bis(3,5-dimethylphenyl) disulfide would reveal precise bond lengths, bond angles, and the dihedral angle of the C-S-S-C bond, which is a key conformational feature of disulfides. This information is critical for understanding the molecule's steric and electronic properties.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical techniques such as cyclic voltammetry are vital for probing the redox behavior of bis(3,5-dimethylphenyl) disulfide. These methods can determine the reduction and oxidation potentials of the disulfide/thiolate couple, providing thermodynamic information about these processes.

Studies on related bis(disulfide) compounds have shown that they can undergo multi-electron reductions, and cyclic voltammetry has been instrumental in deciphering the individual electron transfer steps. nih.gov For bis(3,5-dimethylphenyl) disulfide, cyclic voltammetry could be used to study the stability of the resulting radical anion and dianion upon reduction. The electrochemical data would also be valuable for designing synthetic protocols that involve redox reactions of the disulfide bond.

Chromatographic and Separation Techniques for Complex Reaction Mixture Analysis

Chromatographic techniques are essential for the separation and purification of bis(3,5-dimethylphenyl) disulfide and for the analysis of its reaction mixtures. High-performance liquid chromatography (HPLC) is a versatile tool for this purpose, allowing for the separation of components based on their polarity and size. researchgate.net

In Situ and Operando Spectroscopy in Catalytic Investigations

Extensive literature searches did not yield any specific studies applying in situ or operando spectroscopic methodologies to the catalytic investigations of bis(3,5-dimethylphenyl) disulfide. While this specific compound is known to participate in certain catalytic reactions, such as its use in the synthesis of poly(thio-2,6-dimethyl-1,4-phenylene) through oxidative polymerization, detailed mechanistic studies using real-time spectroscopic monitoring under reaction conditions have not been reported in the available scientific literature.

Similarly, while the broader class of diaryl disulfides is known to be involved in processes like visible light photoredox catalysis for direct allylic C(sp³)–H thiolation, specific in situ or operando studies focusing on bis(3,5-dimethylphenyl) disulfide within this context are absent from public databases.

The general principles of in situ and operando spectroscopy are well-established in catalysis research. These powerful techniques allow for the real-time observation of catalyst structure, active sites, and reacting species under actual process conditions. For instance, techniques like in situ Fourier-transform infrared (FTIR) or Raman spectroscopy could theoretically be used to monitor the cleavage of the S–S bond in bis(3,5-dimethylphenyl) disulfide and the formation of new C–S bonds during polymerization. Likewise, time-resolved UV-Vis or electron paramagnetic resonance (EPR) spectroscopy could potentially track the generation of thiyl radical intermediates in photoredox catalytic cycles.

However, despite the potential applicability of these advanced analytical methods, there are currently no published research findings, and consequently no data tables or detailed mechanistic insights derived from such studies, for bis(3,5-dimethylphenyl) disulfide. Therefore, a detailed discussion on this topic as it pertains specifically to bis(3,5-dimethylphenyl) disulfide cannot be provided.

Future Research Trajectories and Emerging Paradigms for Bis 3,5 Dimethylphenyl Disulfide Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of bis(3,5-dimethylphenyl) disulfide, traditionally performed using batch processes involving the oxidation of 3,5-dimethylthiophenol (B1346996), is ripe for modernization. ontosight.ai Future research will likely focus on adapting these syntheses to continuous flow chemistry platforms. Flow chemistry offers numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration with purification and analysis steps.

The development of automated synthesis platforms will be a key enabler for the rapid exploration of bis(3,5-dimethylphenyl) disulfide derivatives. These platforms, which combine robotics with sophisticated software, can perform numerous reactions in parallel, allowing for the high-throughput screening of reaction conditions and the generation of libraries of related compounds. This will accelerate the discovery of new disulfides with tailored properties.

Exploration of Novel Catalytic Systems and Synergistic Catalysis

While the oxidation of thiols to disulfides is a well-established transformation, there is a continuous drive to develop more efficient and environmentally friendly catalytic systems. rsc.org Future research in this area will likely explore the use of novel catalysts for the synthesis of bis(3,5-dimethylphenyl) disulfide, with a focus on metal-free and photocatalytic approaches. These methods have the potential to reduce the reliance on hazardous and expensive reagents, making the synthesis of this compound more sustainable. nih.gov

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, is another promising avenue of research. The application of synergistic catalysis to the synthesis and reactions of bis(3,5-dimethylphenyl) disulfide could lead to unprecedented levels of efficiency and selectivity. For instance, a combination of a photocatalyst and a metal catalyst could enable the development of novel cross-coupling reactions involving this disulfide.

Development of Advanced Materials with Reversible Disulfide Linkages

The disulfide bond in bis(3,5-dimethylphenyl) disulfide is a dynamic covalent bond, meaning it can be reversibly broken and reformed under specific conditions. wikipedia.org This property makes it an attractive building block for the development of advanced materials with unique properties. Future research will focus on incorporating bis(3,5-dimethylphenyl) disulfide and its derivatives into polymers to create self-healing materials, stimuli-responsive gels, and recyclable plastics.

The reversible nature of the disulfide bond can be harnessed to create materials that can repair themselves after damage. When a crack forms in a material containing disulfide linkages, the application of a stimulus such as heat or light can promote the cleavage and reformation of the disulfide bonds, leading to the restoration of the material's original properties. Similarly, this reversible chemistry can be used to design materials that change their shape or properties in response to external stimuli.

One notable example is the synthesis of poly(thio-2,6-dimethyl-1,4-phenylene) through the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide. oup.com The resulting polymer is amorphous and soluble in common organic solvents, and its properties are more akin to poly(oxy-2,6-dimethyl-1,4-phenylene) than to poly(thio-1,4-phenylene) (B8820816). oup.com This highlights the potential for creating novel polymers with tailored properties by utilizing bis(3,5-dimethylphenyl) disulfide as a monomer.

Theoretical Predictions for Undiscovered Reactivity and Applications

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules. Future research will increasingly rely on these methods to explore the uncharted chemical space of bis(3,5-dimethylphenyl) disulfide. By using quantum mechanical calculations, researchers can predict the compound's electronic structure, spectroscopic properties, and reactivity towards a wide range of reagents.

These theoretical predictions can guide the design of new experiments and accelerate the discovery of novel reactions and applications. For example, computational screening could be used to identify potential catalytic applications of bis(3,5-dimethylphenyl) disulfide or to predict its efficacy as a component in advanced materials. Molecular modeling studies have already shown differences in the binding modes of diaryl disulfides and their thiosulfonate analogs, providing insights for the design of new therapeutic agents. nih.gov

Interdisciplinary Approaches in Disulfide Chemistry and Materials Science

The future of bis(3,5-dimethylphenyl) disulfide research lies at the intersection of chemistry, materials science, and biology. Interdisciplinary collaborations will be crucial for translating fundamental discoveries into real-world applications. For instance, chemists can synthesize new disulfide-containing molecules, materials scientists can incorporate them into novel devices, and biologists can explore their potential in biomedical applications.

The functional roles of disulfide bonds are diverse, ranging from stabilizing protein structures to acting as redox switches in biological systems. nih.govnih.gov This inherent functionality opens up a vast array of possibilities for the application of synthetic disulfides like bis(3,5-dimethylphenyl) disulfide. The development of new analytical techniques for the detection and characterization of disulfide bonds will also play a critical role in advancing this interdisciplinary research.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing bis(3,5-dimethylphenyl)phosphine derivatives, and how can reaction efficiency be optimized?

A1. Bis(3,5-dimethylphenyl)phosphine derivatives are typically synthesized via nucleophilic substitution or Kabachnik–Fields reactions. For example, a three-component, one-pot Kabachnik–Fields reaction using tert-butylphosphine, paraformaldehyde, and 3,5-dimethylaniline yields bifunctional aminophosphine ligands (e.g., ArBiAMPtBu) in good yields . Optimization involves controlling stoichiometry, temperature (e.g., 80–100°C), and inert atmospheres to prevent oxidation. Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphorus coordination changes.

Q. Q2. What analytical techniques are critical for characterizing bis(3,5-dimethylphenyl) derivatives, and how do they resolve structural ambiguities?

A2. Key techniques include: